molecular formula C9H9BF2O2 B11972044 Ethanone, 1-[2-[(difluoroboryl)oxy]-5-methylphenyl]- CAS No. 57803-23-3

Ethanone, 1-[2-[(difluoroboryl)oxy]-5-methylphenyl]-

Cat. No.: B11972044
CAS No.: 57803-23-3
M. Wt: 197.98 g/mol
InChI Key: RGXNXYHVYNFITG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-[2-[(difluoroboryl)oxy]-5-methylphenyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a difluoroboryl group attached to a phenyl ring, which is further connected to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[2-[(difluoroboryl)oxy]-5-methylphenyl]- typically involves the reaction of a suitable phenyl derivative with a difluoroboryl reagent. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a boronic acid or ester as the difluoroboryl source . The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[2-[(difluoroboryl)oxy]-5-methylphenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethanone, 1-[2-[(difluoroboryl)oxy]-5-methylphenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone, 1-[2-[(difluoroboryl)oxy]-5-methylphenyl]- involves its interaction with specific molecular targets. The difluoroboryl group can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate enzymatic activity, protein-protein interactions, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-[2-[(difluoroboryl)oxy]-5-methylphenyl]- is unique due to the presence of the difluoroboryl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biomolecules.

Properties

CAS No.

57803-23-3

Molecular Formula

C9H9BF2O2

Molecular Weight

197.98 g/mol

IUPAC Name

1-(2-difluoroboranyloxy-5-methylphenyl)ethanone

InChI

InChI=1S/C9H9BF2O2/c1-6-3-4-9(14-10(11)12)8(5-6)7(2)13/h3-5H,1-2H3

InChI Key

RGXNXYHVYNFITG-UHFFFAOYSA-N

Canonical SMILES

B(OC1=C(C=C(C=C1)C)C(=O)C)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.